
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitrobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrobenzyl group undergoes catalytic hydrogenation to form a 2-aminobenzyl derivative. This reaction modifies electronic properties and enhances biological activity in derived compounds.
Conditions :
-
Catalyst : 10% Pd/C or Raney Ni
-
Solvent : Ethanol or methanol
-
Pressure : 1–3 atm H₂
-
Temperature : 25–50°C
Reaction :
C9H7N3O2S+3H2Pd/CC9H9N3OS+2H2O
Nucleophilic Substitution at the Amino Group
The amino group (-NH₂) participates in alkylation and acylation reactions, enabling functionalization for drug design.
Acylation Reaction
Conditions :
-
Reagent : Acetyl chloride or benzoyl chloride
-
Base : Pyridine or triethylamine
-
Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
Example :
C9H7N3O2S+CH3COCl→C11H9N3O3S+HCl
Alkylation Reaction
Conditions :
-
Reagent : Methyl iodide or ethyl bromoacetate
-
Base : K₂CO₃
-
Solvent : DMF or acetone
-
Temperature : 60–80°C
Azo Coupling Reactions
The amino group forms diazonium salts under acidic conditions, enabling coupling with electron-rich aromatics (e.g., phenols, anilines) to yield azo dyes.
Conditions :
-
Diazotization : NaNO₂/HCl at 0–5°C
-
Coupling Partner : β-Naphthol or aniline derivatives
-
pH : 8–10 (adjusted with NaOH)
Reaction :
C9H7N3O2SNaNO2/HClDiazonium saltβ-NaphtholAzo derivative
Electrophilic Aromatic Substitution
The nitrobenzyl ring undergoes electrophilic substitution at the meta position due to the nitro group’s directing effects.
Nitration
Conditions :
-
Reagent : HNO₃/H₂SO₄
-
Temperature : 0–10°C
-
Product : 2-Nitro-5-(3-nitrobenzyl)-1,3,4-thiadiazole
Sulfonation
Conditions :
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for pharmaceutical applications.
Example : Reaction with thioglycolic acid to form thiazolidinone derivatives.
Conditions :
Reaction :
C9H7N3O2S+HSCH2COOH→Fused thiazolidinone-thiadiazole+H2O
Oxidation Reactions
The thiadiazole sulfur atom oxidizes to sulfoxide or sulfone under strong oxidizing conditions.
Conditions :
-
Reagent : H₂O₂ (30%) or m-CPBA
-
Solvent : Acetic acid
-
Temperature : 25–50°C
-
Yield :
Key Findings
-
The amino group is highly reactive in nucleophilic substitutions and azo couplings, enabling diverse derivatization .
-
The nitro group serves as a reducible handle for generating amines or directing electrophilic substitutions .
-
Solid-phase synthesis methods (e.g., using PCl₅ or POCl₃) achieve >94% yields, outperforming traditional liquid-phase routes .
This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, dyes, and coordination complexes.
Scientific Research Applications
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The thiadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-nitrobenzyl)-1,3,4-oxadiazole
- 2-Amino-5-(2-nitrobenzyl)-1,3,4-triazole
Uniqueness
2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is unique due to the presence of both the nitrobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is part of the broader class of 1,3,4-thiadiazole derivatives , which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The structure of this compound features a thiadiazole ring with an amino group and a nitrobenzyl substituent. This unique configuration contributes to its biological activity by enhancing interaction with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) values for several derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC for certain derivatives was reported at 32.6 μg/mL , outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
- The compound's structural modifications have been linked to enhanced antibacterial and antifungal activities, suggesting that the nitro group may play a critical role in its efficacy .
Antiviral Activity
Research indicates that certain 1,3,4-thiadiazole derivatives exhibit antiviral properties:
- For example, a derivative with a similar scaffold demonstrated in vitro inhibitory activity against HIV strains, with EC50 values of 0.96 μg/mL for HIV-1 and 2.92 μg/mL for HIV-2 . Although these values are less potent than established antiviral drugs like efavirenz (EC50 = 0.003 μg/mL), they indicate potential for further development.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Compounds containing the thiadiazole moiety have shown cytostatic properties against various cancer cell lines. Research has indicated that certain derivatives can inhibit cancer cell proliferation more effectively than conventional chemotherapeutics .
- A systematic review indicated that modifications to the thiadiazole structure could enhance anticancer activity through improved interaction with cellular targets .
Anticonvulsant Activity
Anticonvulsant effects have also been reported for thiadiazole derivatives:
- Studies have shown that some compounds exhibit significant protection against seizures in animal models, with effective doses yielding over 80% protection at certain concentrations . The mechanism appears to involve modulation of GABAergic pathways and voltage-gated ion channels.
Case Studies
Several case studies provide insight into the biological activity of this compound:
Properties
Molecular Formula |
C9H8N4O2S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-3-1-2-4-7(6)13(14)15/h1-4H,5H2,(H2,10,12) |
InChI Key |
UNZGQBHSJYJGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.